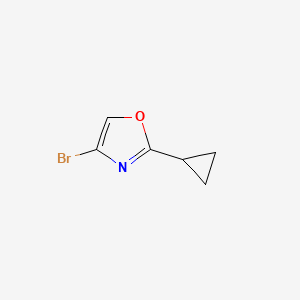

4-Bromo-2-cyclopropyloxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-cyclopropyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-3-9-6(8-5)4-1-2-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXGEBBQJLWCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Cyclopropyloxazole and Analogs

Strategies for Oxazole (B20620) Ring Formation with Cyclopropyl (B3062369) Precursors

The formation of the oxazole ring is a critical step in the synthesis of 2-cyclopropyloxazole. Several classical and modern synthetic strategies can be employed, each starting from precursors bearing the essential cyclopropyl group. These methods include the cyclization of dicarbonyl compounds, the dehydration of acylaminoketones, and isocyanide-based cycloadditions.

Cyclization of β-Diketones or β-Ketoesters Bearing a Cyclopropyl Group

The cyclization of 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a well-established method for the synthesis of various heterocyclic systems. While direct examples for the synthesis of 2-cyclopropyloxazole from cyclopropyl-bearing β-dicarbonyls are not extensively documented, the general principles of these reactions can be applied.

One potential pathway involves the reaction of a cyclopropyl β-diketone with an ammonia (B1221849) source, followed by an oxidative cyclization. For instance, a compound like 1-cyclopropyl-1,3-butanedione (B49227) could theoretically serve as a precursor. The reaction would proceed through the formation of an enamine intermediate, which upon cyclization and subsequent oxidation, would yield the desired 2-cyclopropyl-5-methyloxazole. The choice of oxidizing agent and reaction conditions would be crucial to favor the oxazole formation over other potential side products.

Similarly, a cyclopropyl β-ketoester could be utilized. The reaction of such a precursor with a source of nitrogen, often in the presence of an oxidizing agent, can lead to the formation of the oxazole ring. For example, the reaction of ethyl 2-cyclopropyl-3-oxobutanoate with a suitable nitrogen source and an iodine-based oxidant could potentially yield the corresponding 2-cyclopropyl-4-ethoxycarbonyloxazole.

A general representation of this approach is the reaction of a β-keto ester with a benzyl (B1604629) amine in the presence of an oxidizing agent like iodine, which leads to the formation of substituted oxazoles. This method could be adapted for cyclopropyl-containing substrates.

| Precursor Type | General Reactants | Potential Product |

| Cyclopropyl β-diketone | Ammonia source, Oxidizing agent | 2-Cyclopropyl-substituted oxazole |

| Cyclopropyl β-ketoester | Nitrogen source, Oxidizing agent | 2-Cyclopropyl-substituted oxazole with an ester group |

Dehydration of 2-Acylaminoketones and Related Routes

The Robinson-Gabriel synthesis is a classical and robust method for the formation of oxazoles through the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com This intramolecular cyclization is typically promoted by strong dehydrating agents. wikipedia.org

To synthesize 2-cyclopropyloxazole via this route, a suitable 2-acylaminoketone precursor bearing a cyclopropyl group is required. An example of such a precursor would be N-(2-oxopropyl)cyclopropanecarboxamide. This starting material can be synthesized by the acylation of an aminoketone with cyclopropanecarbonyl chloride.

The cyclodehydration of this precursor is typically effected by treatment with a strong acid such as sulfuric acid or polyphosphoric acid. wikipedia.org The reaction proceeds via an initial enolization of the ketone, followed by nucleophilic attack of the enol oxygen onto the amide carbonyl carbon. Subsequent dehydration of the resulting cyclic intermediate yields the oxazole ring. A variety of dehydrating agents have been employed in the Robinson-Gabriel synthesis, including phosphorus pentoxide, phosphoryl chloride, and thionyl chloride. wikipedia.org More modern variations of this reaction utilize milder reagents. For instance, a popular extension involves the use of triphenylphosphine (B44618) and iodine for the cyclodehydration of intermediate β-keto amides. wikipedia.org

| Precursor | Reagent | Product |

| N-(2-oxopropyl)cyclopropanecarboxamide | H₂SO₄ or Polyphosphoric Acid | 2-Cyclopropyl-5-methyloxazole |

| Cyclopropyl-substituted β-keto amide | Triphenylphosphine, Iodine | 2-Cyclopropyl-substituted oxazole |

Van Leusen Oxazole Synthesis and its Adaptations for Cyclopropyl Systems

The Van Leusen oxazole synthesis is a powerful and versatile method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction is particularly useful for the synthesis of 2-unsubstituted or 2-substituted oxazoles, depending on the starting materials. wikipedia.org

In the context of synthesizing 2-cyclopropyloxazole, cyclopropanecarboxaldehyde (B31225) serves as the key starting material. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a protic solvent like methanol. wikipedia.org

The mechanism of the Van Leusen oxazole synthesis begins with the deprotonation of TosMIC by the base to form a nucleophilic anion. ic.ac.uk This anion then adds to the carbonyl group of cyclopropanecarboxaldehyde. The resulting alkoxide undergoes an intramolecular cyclization, attacking the isocyanide carbon to form a five-membered ring intermediate. ic.ac.uk Elimination of the tosyl group and a proton then leads to the formation of the aromatic oxazole ring. wikipedia.orgic.ac.uk This method provides a direct route to 2-cyclopropyloxazole.

| Aldehyde | Reagent | Base | Product |

| Cyclopropanecarboxaldehyde | Tosylmethyl isocyanide (TosMIC) | K₂CO₃ | 2-Cyclopropyloxazole |

Metal-Free Approaches to Substituted Oxazoles

In recent years, there has been a significant push towards the development of metal-free synthetic methodologies to avoid the potential toxicity and environmental impact of residual metals in the final products. Several metal-free approaches for the synthesis of substituted oxazoles have been reported and can be adapted for the preparation of 2-cyclopropyloxazole and its analogs.

One such approach involves the Brønsted acid-catalyzed cyclization of α-diazoketones with amides. acs.orgnih.gov For the synthesis of a 2-cyclopropyl-4-substituted oxazole, cyclopropanecarboxamide (B1202528) could be reacted with a suitable α-diazoketone in the presence of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH). acs.orgnih.gov

Another notable metal-free method is the iodine(III)-mediated [2+2+1] annulation of alkynes, nitriles, and an oxygen atom source. acs.org To obtain a 2,4-disubstituted oxazole with a cyclopropyl group at the 2-position, cyclopropanenitrile could be reacted with a terminal alkyne in the presence of an iodine(III) reagent like iodosylbenzene (PhIO) and a strong acid. acs.org This reaction proceeds through a regioselective assembly of the three components to form the oxazole ring. acs.org

Furthermore, a metal-free C-O bond cleavage strategy has been developed for the synthesis of substituted oxazoles from esters and amines, using iodine as the oxidant. rsc.org This one-pot reaction involves the formation of C-N and C-O bonds to construct the oxazole core. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |

| Cyclopropanecarboxamide | α-Diazoketone | Trifluoromethanesulfonic acid | 2-Cyclopropyl-4-substituted oxazole |

| Cyclopropanenitrile | Terminal Alkyne | Iodosylbenzene, Triflic acid | 2-Cyclopropyl-4-substituted oxazole |

| Ester | Cyclopropylamine | Iodine | 2-Substituted-4-cyclopropyloxazole |

Regioselective Bromination Techniques at the C4 Position of the Oxazole Ring

Once the 2-cyclopropyloxazole core has been synthesized, the next critical step is the regioselective introduction of a bromine atom at the C4 position. The electron density of the oxazole ring dictates the position of electrophilic attack. Generally, the C5 position is the most electron-rich and therefore the most susceptible to electrophilic substitution. However, by carefully controlling the reaction conditions and the choice of brominating agent, regioselective bromination at the C4 position can be achieved.

Direct Bromination Methods Utilizing N-Bromosuccinimide (NBS) or Bromine

Direct bromination of the 2-cyclopropyloxazole ring can be accomplished using common brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). The regioselectivity of this reaction is highly dependent on the reaction conditions and the substitution pattern of the oxazole ring.

N-Bromosuccinimide is a widely used reagent for the bromination of heterocyclic compounds. nih.gov The reaction of 2-cyclopropyloxazole with NBS, typically in an inert solvent like carbon tetrachloride or acetonitrile, can lead to the formation of 4-bromo-2-cyclopropyloxazole. The reaction may require an initiator, such as AIBN or light, to proceed via a radical pathway, or it can be conducted under ionic conditions. The precise conditions would need to be optimized to favor bromination at the C4 position over the more electronically favored C5 position. It has been reported that bromination of 2-phenyloxazole (B1349099) with NBS yields 5-bromo-2-phenyloxazole, highlighting the challenge of achieving C4 selectivity. synarchive.com However, for other substituted oxazoles, C4 bromination has been successfully achieved.

Molecular bromine can also be used for the direct bromination of oxazoles. The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the presence of a catalyst or by the solvent itself. The electrophilic attack of bromine on the oxazole ring can be directed to the C4 position under specific conditions, although competitive bromination at the C5 position is a common side reaction.

| Substrate | Brominating Agent | Potential Product |

| 2-Cyclopropyloxazole | N-Bromosuccinimide (NBS) | This compound |

| 2-Cyclopropyloxazole | Bromine (Br₂) | This compound |

Halogen Dance Reactions for Selective Halogenation

The halogen dance reaction represents a powerful, albeit nuanced, method for the regioselective halogenation of oxazole rings, enabling the introduction of a halogen at a less accessible position. muni.cz This rearrangement has been successfully applied to oxazole derivatives, demonstrating the migration of a halogen, typically bromine, from an initial position to a more thermodynamically stable one under the influence of a strong base. muni.czresearchgate.net In the context of synthesizing this compound, this strategy would typically involve the synthesis of a precursor like 5-bromo-2-cyclopropyloxazole.

The mechanism is initiated by deprotonation at the most acidic position of the oxazole ring by a strong base, such as lithium diisopropylamide (LDA), to form a lithium intermediate. muni.czresearchgate.net This is followed by a series of halogen and lithium exchanges, ultimately leading to the desired isomer. researchgate.net The reaction conditions, including the choice of base, solvent, and temperature, are critical for the success of this rearrangement. researchgate.net For instance, studies on 5-iodooxazoles have shown that while LDA can initiate the halogen dance, other bases like potassium or sodium hexamethyldisilazide (KHMDS or NaHMDS) are ineffective. researchgate.net

The table below summarizes the effect of different bases on the halogen dance rearrangement of a model 5-iodooxazole (B2690904) substrate.

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Results |

| 1 | LDA | 1.5 | THF | -78 | 4-iodo isomer (35%), reduced oxazole (31%) |

| 2 | KHMDS | 1.5 | THF | -78 | No reaction |

| 3 | NaHMDS | 1.5 | THF | -78 | No reaction |

| 7 | KDA | 1.5 | THF | -78 | 4-iodo isomer (46%), reduced oxazole (54%) |

| 8 | n-BuLi | 1.0 | THF | -78 | reduced oxazole (98%) |

Data adapted from a study on 5-iodooxazoles. researchgate.net

Sequential Deprotonation and Electrophilic Bromination Strategies

A more direct approach to the synthesis of this compound involves sequential deprotonation followed by electrophilic bromination. This method leverages the differential acidity of the protons on the oxazole ring, allowing for regioselective functionalization. thieme-connect.comthieme-connect.com The proton at the C5 position of an oxazole is generally the most acidic, followed by the proton at C2. The proton at C4 is the least acidic and therefore the most challenging to remove.

To achieve bromination at the C4 position, a carefully orchestrated strategy is required. This often involves the protection of the more reactive C2 and C5 positions. Alternatively, a judicious choice of a strong, sterically hindered base at low temperatures can selectively deprotonate the C4 position. Following deprotonation to form the C4-lithiated intermediate, the introduction of an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromo-1,1,2,2-tetrachloroethane, would yield the desired this compound. The success of this strategy is highly dependent on the precise control of reaction conditions to prevent isomerization or reaction at other sites.

Cascade and One-Pot Synthetic Approaches

Cascade and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates. rsc.orgnih.govnih.gov

Tandem Oxidative Cyclization Reactions

Tandem oxidative cyclization reactions provide an elegant route to substituted oxazoles. researchgate.net These reactions typically involve the coupling of readily available starting materials, such as an amine and an alkyne, followed by an in-situ cyclization and oxidation to form the oxazole ring. researchgate.net For the synthesis of this compound, a potential tandem sequence could involve the reaction of a cyclopropyl-containing precursor with a brominated building block, followed by a cyclization cascade. nih.govresearchgate.net For instance, an acid-promoted multicomponent reaction of arylglyoxal monohydrates, nitriles, and C-nucleophiles has been developed for the synthesis of fully substituted oxazoles, which could be adapted for the target molecule. nih.gov

Flow Chemistry Applications in Brominated Oxazole Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering enhanced safety, scalability, and precise control over reaction parameters. uc.ptmdpi.comresearchgate.netup.ac.za The application of flow chemistry to the synthesis of brominated oxazoles allows for the safe handling of hazardous reagents like bromine and can lead to improved yields and selectivities. up.ac.za

A continuous flow process for the synthesis of oxazole intermediates has been reported, which could be adapted for this compound. uc.pt This might involve pumping a solution of 2-cyclopropyloxazole and a brominating agent through a heated reactor coil. The short residence times and efficient heat transfer in a flow reactor can minimize the formation of byproducts. researchgate.net Furthermore, in-line purification techniques can be integrated into the flow system, allowing for the direct isolation of the pure product. uc.pt

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

The optimization of reaction conditions and the selection of an appropriate catalyst system are crucial for maximizing the yield and selectivity of the desired product. nih.gov Techniques such as Design of Experiments (DoE) can be employed to systematically investigate the effects of various parameters, including temperature, reaction time, and reagent stoichiometry, on the outcome of the reaction. nih.gov

Green Chemistry Principles and Sustainable Synthesis Routes

The growing emphasis on environmental stewardship in chemical synthesis has spurred the development of greener and more sustainable methods for preparing heterocyclic compounds like this compound. These approaches are designed to minimize or eliminate the use and generation of hazardous substances, adhering to the core principles of green chemistry. Key areas of innovation include the use of alternative energy sources, eco-friendly solvents and catalysts, and the application of biocatalysis. Such strategies not only reduce the environmental impact but also often lead to improved reaction efficiency, higher yields, and simplified purification processes. ijpsonline.com

Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green organic synthesis. mdpi.com These techniques can significantly accelerate reaction rates, reduce thermal decomposition of products, and often lead to higher yields compared to conventional heating methods. tandfonline.com

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating. mdpi.com This technique has been successfully applied to the synthesis of various oxazole derivatives. For instance, a one-pot microwave-assisted [3+2] cycloaddition reaction of substituted aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in isopropanol (B130326) has been developed for the synthesis of 5-substituted oxazoles. acs.orgnih.gov This method offers high yields in a very short reaction time (e.g., 8 minutes at 65°C). acs.orgijpsonline.com The synthesis of 4-(4-bromophenyl)-2,5-dimethyloxazole has also been achieved using microwave irradiation for the cyclization step. ijpsonline.com

The following table illustrates the significant reduction in reaction time and improvement in yield achieved with microwave-assisted synthesis compared to conventional heating for the synthesis of 2,4-disubstituted 1,3-oxazole analogs. asianpubs.org

| Entry | Method | Time | Yield (%) |

| 1 | Conventional Reflux | 5 hours | 72 |

| 2 | Microwave Irradiation | 10 minutes | 97 |

This interactive table showcases a comparison between conventional and microwave-assisted synthesis for a representative 2,4-disubstituted oxazole. asianpubs.org

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov The formation and collapse of microscopic bubbles generate localized high temperatures and pressures, promoting mass transfer and accelerating the reaction. nih.gov Ultrasound has been effectively used for the synthesis of various heterocyclic compounds, including pyrazoles and isoxazoles, often resulting in shorter reaction times and higher yields compared to silent conditions. nih.gov For the synthesis of 2,4,5-trisubstituted imidazoles, an analogous azole system, ultrasound irradiation has been shown to significantly improve both reaction times and yields. daneshyari.com While specific applications to this compound are not extensively documented, the principles are readily transferable.

The table below provides a comparison of reaction times and yields for the synthesis of 2-(2-chlorophenyl)-4,5-diphenylimidazole with and without ultrasound, demonstrating the benefits of this green technique. daneshyari.com

| Catalyst Amount (mol%) | Method | Time (min) | Yield (%) |

| 20 | Reflux | 105 | 88 |

| 20 | Ultrasound | 35 | 91 |

This interactive table compares conventional reflux with ultrasound-assisted synthesis for a representative trisubstituted azole. daneshyari.com

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal green solvent is non-toxic, readily available, recyclable, and biodegradable.

Aqueous Media and Ionic Liquids:

Water is considered the ultimate green solvent due to its non-toxicity and abundance. The van Leusen oxazole synthesis, a key method for forming the oxazole ring, has been successfully adapted to aqueous conditions using β-cyclodextrin as a phase-transfer catalyst. mdpi.com This approach allows the reaction to proceed at a lower temperature with catalytic amounts of base. mdpi.com

Ionic liquids (ILs), which are salts with low melting points, are also considered greener alternatives to volatile organic compounds due to their low vapor pressure, thermal stability, and potential for recyclability. The van Leusen synthesis of 4,5-disubstituted oxazoles has been demonstrated in ionic liquids, with the IL being recoverable and reusable for multiple reaction cycles without a significant loss of yield. mdpi.comnih.gov

Heterogeneous and Recyclable Catalysts:

The use of heterogeneous catalysts is a cornerstone of green chemistry as they can be easily separated from the reaction mixture and reused, minimizing waste. For the synthesis of oxazole derivatives, catalysts such as copper(II) triflate and silver triflate have been employed to promote cyclization reactions. ijpsonline.comijpsonline.com The development of solid-supported catalysts offers further advantages in terms of catalyst recovery and reuse.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable approach to organic synthesis. Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective, and can significantly reduce the need for protecting groups and hazardous reagents.

While the direct enzymatic synthesis of the this compound ring is not yet established, biocatalysis presents a promising green alternative for specific steps, particularly bromination. Conventional bromination often employs reagents like N-Bromosuccinimide (NBS), which has a moderate atom economy and can lead to side products. mdpi.comorganic-chemistry.orgarkat-usa.org A greener alternative is the use of bromoperoxidase enzymes. figshare.com These enzymes, found in marine organisms, can catalyze the bromination of organic substrates using a benign source of bromide, such as potassium bromide, in aqueous solution. figshare.comnih.gov The enzymatic bromination of 2-aminothiazoles has been successfully demonstrated, with the reaction conditions being compatible with subsequent chemical transformations. nih.gov This biocatalytic approach avoids the use of harsh brominating agents and organic solvents, generating minimal waste. nih.gov

To quantify the "greenness" of a synthetic route, several metrics have been developed, with Atom Economy (AE) and the Environmental Factor (E-Factor) being the most prominent.

Atom Economy:

Introduced by Barry Trost, atom economy calculates the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com An ideal reaction would have a 100% atom economy. Addition and rearrangement reactions are inherently atom-economical, while substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy. primescholars.com

For the synthesis of 2-cyclopropyloxazole via the van Leusen reaction from cyclopropanecarboxaldehyde and TosMIC, the reaction is, in principle, a cycloaddition followed by an elimination of p-toluenesulfinic acid. While not perfectly atom-economical due to the elimination of the tosyl group, it is a convergent and efficient method for constructing the oxazole ring. nih.govresearchgate.net

E-Factor:

Reactivity and Functionalization Pathways of 4 Bromo 2 Cyclopropyloxazole

Cross-Coupling Reactions at the C4 Bromine Position

The electron-deficient nature of the oxazole (B20620) ring facilitates oxidative addition of the C4-Br bond to a low-valent palladium center, initiating the catalytic cycle for several cross-coupling reactions. This reactivity allows for the coupling of 4-Bromo-2-cyclopropyloxazole with a wide array of organometallic reagents.

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming carbon-carbon bonds, coupling an organoboron species with an organic halide. libretexts.orgnih.gov Due to the stability and low toxicity of the boron reagents and the tolerance of the reaction to various functional groups, it is a preferred method for functionalizing heterocyclic compounds like this compound. nih.govnih.gov

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the supporting ligand. libretexts.org Palladium(0) complexes, often generated in situ from palladium(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂, are typically used. researchgate.netmdpi.com The ligand plays a crucial role in stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination.

For coupling reactions involving heteroaryl bromides, bulky and electron-rich phosphine (B1218219) ligands have shown exceptional efficacy. nih.gov Ligands such as SPhos and XPhos, developed by the Buchwald group, are highly effective for coupling a broad range of substrates, often at low catalyst loadings and under relatively mild conditions. nih.govnih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki-Miyaura reactions due to their strong σ-donating properties and steric shielding, which enhance catalyst stability and activity. mdpi.com The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, DMF, toluene/water mixtures) are also critical parameters that must be optimized for efficient coupling. researchgate.netnih.govmdpi.com

Table 1: Typical Palladium-Catalyzed Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol | 100 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane | 70-80 |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/EtOH | 100 |

The Suzuki-Miyaura coupling of this compound is expected to be compatible with a diverse range of boronic acids and their corresponding esters (e.g., pinacol esters). This includes:

Aryl Boronic Acids : Both electron-rich and electron-deficient aryl boronic acids can be successfully coupled. Substituents such as methoxy, methyl, fluoro, chloro, and cyano groups on the phenylboronic acid are generally well-tolerated. mdpi.comnih.gov

Heteroaryl Boronic Acids : A wide variety of heteroaryl boronic acids, including those derived from thiophene, furan, pyridine, indole, and benzofuran, can be used as coupling partners. nih.gov This allows for the synthesis of complex heterobiaryl structures.

Alkenyl Boronic Acids : Vinyl boronic acids and their esters can also participate in the reaction, providing access to 4-alkenyl-2-cyclopropyloxazoles, which are useful intermediates for further transformations.

The reaction generally proceeds in good to excellent yields, demonstrating the broad applicability of this methodology for the derivatization of the 2-cyclopropyloxazole scaffold. nih.govrsc.org

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the Pd(0) catalyst. nih.govnih.gov

Catalyst activation involves the reduction of a Pd(II) precatalyst to the active Pd(0) species. researchgate.net The formation of the catalytically active species can sometimes be the rate-determining step. nih.gov

Deactivation pathways can limit catalyst efficiency. For nitrogen-containing heterocycles, coordination of the nitrogen atom to the palladium center can form stable off-cycle intermediates, sequestering the catalyst. nih.gov The acidity of the heterocycle's N-H bond (if present) can also influence reactivity, as deprotonation can lead to the formation of N-azolyl palladium complexes that may act as catalyst resting states. nih.gov While the oxazole in this compound lacks an acidic proton, the nitrogen lone pair could still play a role in catalyst inhibition under certain conditions. Understanding these pathways is crucial for designing more robust and efficient catalytic systems. nih.govresearchgate.net

The Stille reaction provides an alternative method for C-C bond formation by coupling an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes are often stable, can be purified by chromatography, and are tolerant of a wide range of functional groups. nrochemistry.comlibretexts.org However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts. organic-chemistry.org

The reaction mechanism is similar to the Suzuki coupling, proceeding via oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.org For the coupling of this compound, a Pd(0) catalyst such as Pd(PPh₃)₄ is commonly employed. libretexts.org The reaction conditions are generally mild. nrochemistry.com Additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can sometimes accelerate the transmetalation step and improve reaction yields. organic-chemistry.orgnrochemistry.com The scope of the Stille reaction is broad, allowing for the coupling of aryl, heteroaryl, vinyl, and alkynyl stannanes. organic-chemistry.orglibretexts.org

Table 2: General Conditions for Stille Cross-Coupling

| Catalyst | Organostannane | Solvent | Additives | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | R-Sn(Bu)₃ | Toluene | None | Reflux |

| PdCl₂(dppf) | R-Sn(Me)₃ | DMF | LiCl, CuI | 40-80 °C |

| Pd₂(dba)₃ / P(t-Bu)₃ | R-Sn(Bu)₃ | Dioxane | CsF | 80-100 °C |

The Negishi cross-coupling reaction utilizes organozinc reagents to form C-C bonds with organic halides. organic-chemistry.org It is a powerful method known for its high reactivity and functional group tolerance. organic-chemistry.org Organozinc reagents can be prepared from the corresponding organic halides or through metalation, and they often exhibit greater reactivity than their boron or tin counterparts, allowing reactions to proceed under very mild conditions, sometimes even at room temperature. nih.govnih.gov

The coupling of this compound with various alkyl-, alkenyl-, and aryl-zinc halides would be catalyzed by a palladium or nickel complex. organic-chemistry.orgorganic-chemistry.org Catalyst systems often consist of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a phosphine or N-heterocyclic carbene (NHC) ligand. organic-chemistry.orgnih.gov The bulky N-substituents on NHC ligands have been shown to be particularly effective in promoting high yields for the coupling of alkyl bromides. nih.gov This reaction is highly versatile, enabling the introduction of sp³, sp², and sp hybridized carbon substituents at the C4 position of the oxazole ring.

Table 3: Common Catalytic Systems for Negishi Cross-Coupling

| Palladium Source | Ligand | Organozinc Reagent | Solvent | Temperature |

|---|---|---|---|---|

| Pd₂(dba)₃ | PCyp₃ | R-ZnBr | THF/NMP | 80 °C |

| Pd(OAc)₂ | IPr·HCl | R-ZnBr | THF/NMP | Room Temp. |

| Pd(P(t-Bu)₃)₂ | - | R-ZnCl | THF | Room Temp. |

Sonogashira Cross-Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction is highly valuable for the synthesis of substituted alkynes and has been widely applied in the preparation of natural products and biologically active molecules. For this compound, the Sonogashira reaction provides a direct method to introduce an alkynyl substituent at the C4 position.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. While traditional Sonogashira reactions require anhydrous and anaerobic conditions, newer methods have been developed that are more tolerant of various reaction conditions.

Table 1: Representative Sonogashira Cross-Coupling Reactions of Bromoarenes

| Entry | Aryl Bromide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 1 | Bromobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | Diphenylacetylene | >95 | |

| 2 | 4-Bromotoluene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-(Trimethylsilylethynyl)toluene | 85 | |

| 3 | 1-Bromo-4-nitrobenzene | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI / Et₃N | 1-(Hept-1-yn-1-yl)-4-nitrobenzene | 92 |

This table presents examples of Sonogashira couplings with various bromoarenes to illustrate the general applicability of the reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods for C-N bond formation. In the context of this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the C4 position.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amido complex, and subsequent reductive elimination to afford the arylamine product. The choice of ligand, base, and solvent is crucial for the success of the reaction and can be tailored to the specific substrates being coupled.

Table 2: Examples of Buchwald-Hartwig Amination with Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst System | Product | Yield (%) | Reference |

| 1 | Bromobenzene | Aniline | Pd(OAc)₂ / BINAP / NaOtBu | Diphenylamine | 98 | |

| 2 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 4-(p-tolyl)morpholine | 95 | |

| 3 | 1-Bromo-4-methoxybenzene | Benzylamine | Pd(OAc)₂ / P(t-Bu)₃ / K₃PO₄ | N-benzyl-4-methoxyaniline | 88 |

This table showcases the versatility of the Buchwald-Hartwig amination with different aryl bromides and amines.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. This transformation is particularly useful for preparing organolithium and organomagnesium compounds from the corresponding organic bromides.

For this compound, treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can induce a halogen-lithium exchange, replacing the bromine atom with a lithium atom. This process forms a highly reactive 2-cyclopropyl-4-lithiooxazole intermediate. Similarly, Grignard reagents can be prepared through a halogen-magnesium exchange, often using reagents like isopropylmagnesium chloride. The formation of these organometallic intermediates is typically rapid and must be carried out under anhydrous conditions and at low temperatures to prevent side reactions.

The organolithium or organomagnesium intermediates generated from this compound are powerful nucleophiles and can react with a wide array of electrophiles. This two-step sequence of halogen-metal exchange followed by electrophilic quenching allows for the introduction of a diverse range of functional groups at the C4 position of the oxazole ring.

Common electrophiles used in these quenching reactions include aldehydes, ketones, esters (carbonyls), nitriles, and other electrophilic species. For instance, reaction with an aldehyde or ketone will introduce a secondary or tertiary alcohol, respectively. Quenching with a nitrile followed by hydrolysis can yield a ketone. This methodology provides a versatile route to a variety of 4-substituted-2-cyclopropyloxazoles.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. For this reaction to proceed, the ring must be activated by electron-withdrawing groups. The oxazole ring itself is electron-deficient, which can facilitate SNAr reactions at the C4 position, where the bromine atom acts as the leaving group.

The mechanism of SNAr typically proceeds through an addition-elimination pathway. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring. While SNAr is a potential pathway for the functionalization of this compound, it generally requires strong nucleophiles and may compete with other reaction pathways.

Electrophilic and Nucleophilic Functionalization of the Oxazole Ring (excluding C4-Br)

While the C4-bromo position is the most common site for functionalization, the oxazole ring itself can undergo other transformations.

Electrophilic Functionalization: Oxazoles are generally considered to be electron-rich aromatic systems, but the presence of the electronegative nitrogen and oxygen atoms makes them less reactive towards electrophilic substitution than benzene. When such reactions do occur, they are often directed by the substituents on the ring. However, direct electrophilic attack on the 2-cyclopropyloxazole ring is not a common functionalization strategy, as the C4-Br bond provides a more reliable handle for modification.

Nucleophilic Functionalization: The oxazole ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when the ring is part of a larger, more complex molecule. For 2-cyclopropyloxazole derivatives, nucleophilic attack could potentially occur at the C2 or C5 positions, but this is less common than reactions at the C4-bromo position. Deprotonation at the C5 position with a strong base to form an organometallic intermediate, followed by reaction with an electrophile, is a more plausible nucleophilic functionalization pathway, though this would be in competition with the more facile halogen-metal exchange at the C4 position.

Regioselective Functionalization of C5 Position

The C5 position of the oxazole ring in this compound is a primary site for functionalization, largely facilitated by the presence of the bromine atom at the adjacent C4 position. This allows for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C5 position of the oxazole and a variety of organic groups. wikipedia.org In a typical Suzuki-Miyaura coupling, this compound would be reacted with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The catalytic cycle involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and scope.

Sonogashira Coupling: For the introduction of alkyne moieties at the C5 position, the Sonogashira coupling is the method of choice. wikipedia.org This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base, typically an amine. organic-chemistry.orgyoutube.com The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. mdpi.com

Heck Coupling: The Heck reaction provides a means to introduce alkenyl groups at the C5 position. organic-chemistry.org This palladium-catalyzed reaction couples this compound with an alkene in the presence of a base. youtube.com The reaction mechanism involves the oxidative addition of palladium to the C-Br bond, followed by insertion of the alkene and subsequent β-hydride elimination to afford the vinylated oxazole. beilstein-journals.org

Lithiation and Subsequent Electrophilic Quench: An alternative strategy for C5 functionalization involves a halogen-metal exchange reaction. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to the formation of a 4-lithio-2-cyclopropyloxazole intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce a diverse array of functional groups at the C5 position. This approach has been successfully applied to other bromo-substituted heterocycles. growingscience.comnih.gov

A summary of potential regioselective functionalization reactions at the C5 position is presented in the interactive table below.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, base | 5-Alkyl/Aryl-2-cyclopropyloxazole |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, base | 5-Alkynyl-2-cyclopropyloxazole |

| Heck Coupling | Alkene | Pd catalyst, base | 5-Alkenyl-2-cyclopropyloxazole |

| Lithiation-Electrophilic Quench | Electrophile (E⁺) | Organolithium reagent, then E⁺ | 5-Substituted-2-cyclopropyloxazole |

Functionalization at C2 Position

The C2 position of this compound is already substituted with a cyclopropyl (B3062369) group, which generally limits the scope of direct functionalization at this carbon atom without involving the cyclopropyl ring itself. The C2 position of the oxazole ring is known to be susceptible to nucleophilic attack, but the presence of the cyclopropyl group may sterically hinder such reactions. Any functionalization would likely involve either derivatization of the cyclopropyl group or a reaction that leads to the cleavage of the bond between the C2 carbon and the cyclopropyl ring.

Transformations Involving the Cyclopropyl Group

The cyclopropyl group at the C2 position of this compound is a source of chemical reactivity due to its inherent ring strain, which is estimated to be around 27 kcal/mol. This strain energy can be released in ring-opening reactions, providing a driving force for various transformations.

Ring-Opening Reactions of the Cyclopropyl Moiety

The three-membered ring of the cyclopropyl group can be opened under various conditions, including treatment with electrophiles, radical initiators, or transition metal catalysts.

Electrophilic Ring Opening: The cyclopropane (B1198618) ring can be cleaved by reaction with electrophiles. nih.gov For instance, treatment with strong acids or halogens can lead to the opening of the ring to form a carbocationic intermediate, which can then be trapped by a nucleophile. The regioselectivity of the ring opening would be influenced by the electronic properties of the oxazole ring and the stability of the resulting carbocation. In the context of a 2-cyclopropyloxazole, the oxazole ring would act as an electron-withdrawing group, which could influence the site of initial electrophilic attack and the subsequent bond cleavage. nih.gov

Radical-Mediated Ring Opening: The cyclopropyl ring can also be opened via radical pathways. nih.gov This can be initiated by radical initiators or through photoredox catalysis. The resulting radical intermediate can then participate in various subsequent reactions, such as addition to alkenes or trapping by radical scavengers. The stability of the formed radical will dictate the regioselectivity of the ring opening. beilstein-journals.org

Transition-Metal Catalyzed Ring Opening: Various transition metals, such as palladium, nickel, and copper, can catalyze the ring opening of cyclopropanes. researchgate.net These reactions often proceed through an oxidative addition of the metal into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo further transformations, such as reductive elimination or β-hydride elimination, to yield a variety of products. nih.gov

The potential outcomes of cyclopropyl ring-opening reactions are summarized in the table below.

| Reaction Type | Reagents | Intermediate | Potential Products |

| Electrophilic Ring Opening | Electrophile (E⁺), Nucleophile (Nu⁻) | Carbocation | Acyclic functionalized oxazole derivatives |

| Radical-Mediated Ring Opening | Radical Initiator | Radical | Acyclic functionalized oxazole derivatives |

| Transition-Metal Catalyzed Ring Opening | Transition Metal Catalyst | Metallacyclobutane | Acyclic or rearranged oxazole derivatives |

Functionalization and Derivatization of the Cyclopropyl Group

While ring-opening reactions are a major pathway for the transformation of the cyclopropyl group, it is also possible to perform reactions that functionalize the ring while preserving its three-membered structure. These reactions are less common due to the inherent stability of the C-H bonds of the cyclopropane ring. However, under specific conditions, C-H activation or the introduction of functional groups via radical or carbene chemistry could be envisioned. Such derivatizations would lead to the synthesis of novel 2-(substituted-cyclopropyl)-4-bromooxazoles with potentially interesting chemical and biological properties.

Applications in Complex Organic Molecule Synthesis and Material Science Research

4-Bromo-2-cyclopropyloxazole as a Key Intermediate in Multi-Step Syntheses

The utility of this compound in multi-step synthesis is primarily derived from the C-Br bond at the 4-position of the oxazole (B20620) ring. This site serves as a versatile handle for a wide array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.

The oxazole ring is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. mdpi.comnih.govmdpi.com this compound acts as a foundational component for building more complex, biologically relevant heterocyclic systems. The bromine atom allows for the strategic introduction of various substituents through established cross-coupling methodologies.

For instance, bromo-substituted oxazoles are excellent substrates for Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds with aryl or heteroaryl boronic acids. ijpsonline.comorgsyn.org This reaction is instrumental in synthesizing bi-aryl or heteroaryl-aryl structures, which are common motifs in medicinal chemistry. The ability to regioselectively functionalize the C-4 position allows for the precise assembly of target molecules. orgsyn.org Similarly, other cross-coupling reactions like Stille, Negishi, or Buchwald-Hartwig amination can be employed to introduce diverse functional groups, leading to the creation of complex macrocycles and peptidomimetics. nih.gov The stability and specific electronic properties of the 2-cyclopropyloxazole core, combined with the reactivity of the C-4 bromine, make it a powerful tool for developing novel molecular entities with potential therapeutic applications. nih.govresearchgate.netbohrium.commdpi.com

Table 1: Representative Cross-Coupling Reactions on Bromo-Heterocyclic Cores This table illustrates common transformations applicable to this compound based on analogous bromo-heterocycles.

| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ / Base | 4-Aryl-2-cyclopropyloxazole |

| Stille | Organostannane | Pd(PPh₃)₄ | 4-Alkyl/Aryl-2-cyclopropyloxazole |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 4-Alkenyl-2-cyclopropyloxazole |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI / Base | 4-Alkynyl-2-cyclopropyloxazole |

| Buchwald-Hartwig | Amine | Pd Catalyst / Ligand / Base | 4-Amino-2-cyclopropyloxazole |

Data synthesized from principles described in cited literature. ijpsonline.comorgsyn.org

Both the oxazole ring and the cyclopropane (B1198618) moiety are important structural motifs found in a diverse range of natural products, particularly those isolated from marine microorganisms. lifechemicals.comresearchgate.net Natural products containing cyclopropane rings exhibit fascinating biological properties and unique architectures. researchgate.net The total synthesis of these complex molecules often relies on the use of specialized building blocks that can be incorporated efficiently into the target structure. nih.govnih.gov

While direct examples of this compound in completed total syntheses are not extensively documented, its structure makes it an ideal candidate for such endeavors. The 2-cyclopropyloxazole unit could be integrated as a central component of a larger natural product, with the C-4 bromine serving as a key point for late-stage functionalization or for coupling with other complex fragments. The synthesis of oxazole-containing natural products has been a significant driver of innovation in synthetic methodology. lifechemicals.com Building blocks like this compound provide a convergent approach to these targets, allowing chemists to assemble complex structures from well-defined precursors.

The field of organic electronics relies on molecules with specific photophysical and electronic properties. Bromo-aromatic and bromo-heterocyclic compounds are fundamental intermediates in the synthesis of organic semiconductors, which are used in applications such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.com The bromine atom provides a reactive site for polymerization or for building up larger π-conjugated systems through reactions like Suzuki or Stille coupling. researchgate.netresearchgate.net

This compound can be envisioned as a precursor for such materials. The bromo-oxazole core can be incorporated into conjugated polymer backbones, potentially influencing the material's charge transport properties and stability. rsc.org Furthermore, the presence of a bromine substituent has been shown to be advantageous in the design of nonlinear optical (NLO) materials. Bromo-substituted organic molecules often favor the non-centrosymmetric crystal packing required for properties like second-harmonic generation (SHG), while also enhancing thermal stability and transparency. researchgate.net The unique electronic contribution of the 2-cyclopropyloxazole system combined with the reactive bromine handle makes it a promising candidate for exploration in materials science.

Modular Synthesis Strategies Leveraging this compound

The distinct reactivity of the different positions on the this compound ring allows for its use in modular and divergent synthetic strategies. This approach enables the efficient generation of multiple, structurally distinct compounds from a single, common intermediate. mdpi.com

Divergent synthesis is a powerful strategy for improving the efficiency of chemical synthesis by creating numerous products from a versatile starting material. mdpi.comrsc.org this compound is well-suited to be such a common intermediate. The C-4 bromine is the most obvious point of diversification, readily participating in a multitude of cross-coupling reactions to attach different groups.

Beyond the C-4 position, other sites on the molecule can be selectively functionalized. For example, under specific conditions, the C-5 position of the oxazole ring could be targeted for lithiation and subsequent reaction with electrophiles. The cyclopropyl (B3062369) group itself, while generally stable, could potentially undergo ring-opening reactions under specific catalytic or radical conditions, providing another pathway for diversification. By carefully choosing reagents and reaction conditions, a chemist can selectively manipulate different parts of the this compound scaffold, leading to distinct families of compounds from a single starting material. rsc.orgrsc.org This approach is highly valuable for generating molecular libraries for drug discovery and chemical biology.

Combinatorial and parallel synthesis are cornerstone techniques in modern drug discovery, allowing for the rapid synthesis of large numbers of compounds for high-throughput screening. researchgate.netacs.org The success of these methods depends on the availability of robust building blocks that can be reliably functionalized in a predictable manner.

This compound is an excellent candidate for a scaffold in combinatorial library synthesis. The bromine atom acts as a reliable anchor point for diversification. In a parallel synthesis format, an array of boronic acids, amines, or alkynes could be reacted with the oxazole core in separate wells of a microtiter plate, each yielding a unique final product. researchgate.net This strategy has been successfully applied to other heterocyclic systems, such as the parallel synthesis of 1,2,4-oxadiazole libraries from amidoxime precursors. acs.org The incorporation of the rigid and structurally unique 2-cyclopropyloxazole core would ensure that the resulting library members possess novel chemical space, increasing the probability of identifying hits in biological screens.

Development of Advanced Organic Compounds and Functional Materials

The primary utility of this compound in the synthesis of advanced organic compounds would stem from the reactivity of the bromine atom at the 4-position of the oxazole ring. This bromine atom serves as a handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Scaffolds for Optical or Electronic Materials Research

The oxazole ring is an electron-deficient (π-acceptor) system, and when combined with suitable electron-donating (π-donor) moieties, it can form molecules with charge-transfer characteristics. Such D-π-A (Donor-π-Acceptor) structures are fundamental to the design of various organic electronic and optical materials.

Theoretically, this compound could serve as a foundational scaffold in this context. The bromine atom can be substituted with various aryl, heteroaryl, or vinyl groups via palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Heck reactions. This would extend the π-conjugated system of the molecule, which is a key factor in tuning its electronic and photophysical properties. The cyclopropyl group at the 2-position is an interesting feature; while not directly part of the conjugated system, it can influence the molecule's solubility, solid-state packing, and electronic properties through steric and electronic effects.

Table 1: Potential Cross-Coupling Reactions with this compound for Optoelectronic Scaffolds

| Coupling Reaction | Reactant Partner | Potential Product Feature | Application Area |

| Suzuki Coupling | Arylboronic acid | Extended π-conjugation | OLEDs, OFETs |

| Stille Coupling | Organostannane | Functional group tolerance | Organic photovoltaics |

| Heck Coupling | Alkene | Vinylene linkages | Fluorescent probes |

| Sonogashira Coupling | Terminal alkyne | Rigid, linear structures | Molecular wires |

Note: This table is illustrative of potential applications and is not based on published experimental results for this compound.

Precursors for Polymer Chemistry and Supramolecular Assemblies

In polymer chemistry, this compound could be utilized in two primary ways. First, it could be functionalized through cross-coupling to introduce a polymerizable group, such as a vinyl or styrenyl moiety. The resulting monomer could then be polymerized to yield a polymer with pendant cyclopropyl-oxazole units, potentially imparting unique thermal or optical properties to the bulk material.

Second, if derivatized to contain two reactive sites (for instance, by first performing a coupling reaction and then activating another position on the newly introduced group), it could act as a monomer for step-growth polymerization. This could lead to the formation of conjugated polymers, which are the active materials in many organic electronic devices.

For supramolecular chemistry, the oxazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor or a ligand for metal coordination. By attaching other functional groups to the 4-position, molecules could be designed to self-assemble into well-defined, higher-order structures. For example, attaching a hydrogen bond donor group via a linker could lead to the formation of intramolecular or intermolecular hydrogen bonds, driving the assembly of tapes, sheets, or more complex architectures.

Table 2: Potential Derivatives and Their Applications

| Derivative of this compound | Functionalization Method | Potential Application |

| 4-(Vinylphenyl)-2-cyclopropyloxazole | Suzuki Coupling | Polymerizable monomer for functional polymers |

| 4,4'-Bis(2-cyclopropyloxazole) | Homocoupling | Core for dendritic or supramolecular structures |

| 2-Cyclopropyloxazole-4-carboxylic acid | Lithiation followed by CO2 | Precursor for metal-organic frameworks (MOFs) |

Note: This table represents hypothetical derivatives and applications based on the chemical nature of the starting material.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. For 4-Bromo-2-cyclopropyloxazole, an MEP map would illustrate the regions of negative potential (typically colored in shades of red and yellow), indicating areas with a high electron density that are attractive to electrophiles, and regions of positive potential (colored in shades of blue), which are electron-poor and attractive to nucleophiles. It is anticipated that the MEP map would show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the bromine atom, while positive potential would likely be located around the hydrogen atoms of the cyclopropyl (B3062369) group.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis. By systematically rotating the rotatable bonds, such as the bond connecting the cyclopropyl group to the oxazole ring, a potential energy surface can be generated. This energy landscape reveals the most stable conformations (energy minima) and the energy barriers (transition states) between them. Understanding the preferred conformations is essential as the molecule's shape significantly influences its biological activity and physical properties.

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By modeling the reactants, products, and any intermediates, the transition state for a given reaction can be located and its energy calculated. This information provides the activation energy, which is a key determinant of the reaction rate. Such studies could elucidate, for example, the mechanism of nucleophilic substitution at the bromine-bearing carbon or reactions involving the oxazole ring.

Prediction and Simulation of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data for structural validation. For instance, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated, as can the chemical shifts for nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). Furthermore, electronic transitions can be predicted to simulate the ultraviolet-visible (UV-Vis) spectrum. These simulated spectra serve as valuable tools for the identification and characterization of the compound.

Chem- and Bioinformatics Approaches for Compound Analysis

In the absence of extensive experimental data, chemoinformatic and bioinformatic tools can provide valuable insights into the potential biological activity of this compound.

Ligand Efficiency and Structure-Activity Relationship (SAR) Studies

Ligand efficiency metrics, which relate the potency of a compound to its size, could be hypothetically assessed if binding data were available. Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a molecule and observing the effect on its biological activity. While no specific SAR studies for this compound are published, a hypothetical study would involve synthesizing and testing analogs with modifications to the cyclopropyl group, the bromine substituent, or the oxazole core to understand which structural features are critical for a particular biological effect.

Emerging Research Directions and Future Prospects for 4 Bromo 2 Cyclopropyloxazole

Development of Novel Catalytic Systems for Functionalization

The carbon-bromine bond at the 4-position of the oxazole (B20620) ring is the primary site for synthetic elaboration. While palladium-catalyzed cross-coupling reactions have been the mainstay for this purpose, future research is increasingly directed towards more sustainable and economical catalytic systems that offer new reactivity and selectivity. rsc.orgrsc.org

The reliance on palladium, a precious and costly metal, has spurred the development of cross-coupling methods using more earth-abundant first-row transition metals such as nickel, copper, and iron. squarespace.comrsc.org These alternatives are not only more cost-effective and sustainable but also exhibit unique catalytic properties that can complement or surpass traditional palladium systems. researchgate.net

Nickel Catalysis: Nickel catalysts have emerged as powerful tools for C-C and C-N bond formation. nih.govlongdom.org They are particularly effective in activating challenging C-O bonds and can facilitate cross-electrophile couplings. rsc.org For 4-Bromo-2-cyclopropyloxazole, nickel catalysis could enable coupling with a wide array of organometallic reagents and even facilitate reactions involving inert C-N bond cleavage, opening new avenues for derivatization. researchgate.netlongdom.org The unique properties of nickel catalysts also allow for the activation of traditionally inert substrates and are tolerant of alkyl coupling partners that might otherwise undergo decomposition. researchgate.net

Copper Catalysis: Copper-catalyzed methods are well-established for C-N and C-O bond formation (Ullmann condensation) and are increasingly being explored for C-C coupling reactions. rsc.orgsustech.edu.cn Copper catalysts can effectively couple heteroaryl bromides with aryl-, primary alkyl-, and secondary alkylboranes. nih.gov This approach could be applied to this compound for the introduction of diverse substituents. nih.gov Recent advancements have demonstrated copper's utility in coupling azoles with benzylic C-H bonds and racemic alkyl bromides, highlighting its potential for creating complex, chiral molecules from the this compound scaffold. acs.orgrsc.org

Iron Catalysis: As the most abundant and least toxic transition metal, iron is an attractive candidate for developing highly sustainable cross-coupling protocols. thieme-connect.comresearchgate.net Iron-catalyzed cross-coupling reactions have been successfully applied to couple N-heterocyclic chlorides and bromides with arylmagnesium reagents. thieme-connect.com This methodology shows promise for the arylation of this compound, offering a practical and environmentally friendly alternative to palladium-based systems. rsc.orgrsc.org Iron catalysts have proven effective even with sterically hindered substrates, a feature that could be beneficial for complex syntheses involving the target molecule. researchgate.netpreprints.org

| Catalytic Metal | Typical Coupling Partners | Key Advantages for this compound | References |

|---|---|---|---|

| Nickel | Organoboronic acids, Organozincs, Alkyl Halides | High reactivity, unique pathways (e.g., cross-electrophile coupling), cost-effective. | researchgate.netnih.govlongdom.orgrsc.org |

| Copper | Amines, Phenols, Organoboranes, Alkyl Halides | Excellent for C-N/C-O bonds, enables enantioconvergent couplings. | rsc.orgnih.govacs.orgrsc.org |

| Iron | Grignard Reagents, Allylic Bromides | Highly sustainable, low cost, low toxicity, effective for sterically demanding substrates. | thieme-connect.comresearchgate.netrsc.orgpreprints.org |

Visible-light photoredox catalysis and electrocatalysis represent paradigm shifts in synthetic chemistry, offering mild and highly selective methods for bond formation by harnessing the energy of light or electricity. These techniques excel at generating radical intermediates under conditions that are often incompatible with traditional thermal methods.

For this compound, photoredox catalysis, often in conjunction with a transition metal co-catalyst (dual catalysis), can facilitate the activation of the C-Br bond. This approach allows for novel transformations, such as the coupling of the oxazole core with aliphatic bromides or the direct functionalization of C-H bonds. researchgate.net For example, a dual-catalytic system using an iridium photocatalyst and a nickel cross-coupling catalyst could enable the coupling of this compound with a wide range of alkyl fragments, a challenging transformation for conventional methods.

Electrocatalysis provides another powerful tool for C-Br bond activation. By using electrons as a traceless reagent, electrosynthesis avoids the need for stoichiometric chemical oxidants or reductants, leading to greener and safer processes. Paired electrocatalysis, where both the anode and cathode are involved in productive chemical transformations, could be employed for the C(sp3)-H arylation of various substrates using this compound. This would involve the cathodic reduction of the C-Br bond to generate a key organometallic intermediate, which then couples with an alkyl radical generated at the anode. rsc.org

Integration into Advanced Synthetic Platforms

The translation of novel chemical reactions into practical, efficient, and scalable processes is a major challenge in chemical synthesis. The integration of reactions involving this compound into advanced platforms like continuous flow reactors and automated systems is a key area of future development.

Continuous flow chemistry, often utilizing microreactors, offers numerous advantages over traditional batch processing. sustech.edu.cnnih.gov These systems, characterized by small channel dimensions, provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. sustech.edu.cnacs.orgacs.org

The synthesis of oxazole cores and their subsequent functionalization are well-suited for flow chemistry. researchgate.netpreprints.org A multi-step synthesis involving this compound could be "telescoped" into a continuous sequence, where the output of one reactor flows directly into the next. nih.gov This eliminates the need for intermediate isolation and purification steps, significantly reducing waste and production time. nih.gov For instance, the synthesis of an oxazoline (B21484) precursor could be performed in one flow module, followed by its oxidation to the oxazole in a packed-bed reactor containing a solid-supported oxidant, and finally, a cross-coupling reaction on the bromine atom in a third module. researchgate.net This approach not only improves efficiency but also facilitates rapid reaction optimization and direct scalability by "numbering up" (running multiple reactors in parallel) rather than "scaling up" to larger, potentially hazardous batch reactors. sustech.edu.cn

| Parameter | Batch Chemistry | Continuous Flow Chemistry | References |

|---|---|---|---|

| Heat Transfer | Poor, risk of hotspots | Excellent, high surface-area-to-volume ratio | sustech.edu.cnacs.org |

| Mass Transfer | Often limited by stirring | Rapid, efficient mixing | sustech.edu.cnacs.org |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes | sustech.edu.cn |

| Scalability | Complex, requires re-optimization | Straightforward by "numbering up" or extended run time | sustech.edu.cn |

| Process Control | Less precise | Precise control over temperature, time, and stoichiometry | acs.org |

Automation is revolutionizing chemical synthesis by enabling high-throughput experimentation, process optimization, and on-demand production of molecules. rsc.org Automated synthesis platforms can integrate multiple synthetic steps, including reaction, workup, and purification, into a single, seamless workflow. nih.gov

For a molecule like this compound, which serves as a scaffold for library synthesis, automation offers immense potential. An automated system could be programmed to perform a series of diverse cross-coupling reactions on the bromo-oxazole core, using a pre-loaded array of different boronic acids or other coupling partners. thieme-connect.compreprints.org Such platforms can autonomously vary reaction parameters to find optimal conditions and then produce a library of dozens or even hundreds of distinct analogs for biological screening. This capability dramatically accelerates the drug discovery cycle by compressing timelines for compound synthesis and enabling rapid iteration of structure-activity relationships. rsc.org

Theoretical Predictions Guiding Experimental Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial for the rapid development of new reactions and molecules. Theoretical methods, particularly Density Functional Theory (DFT), provide powerful tools for understanding reaction mechanisms, predicting reactivity, and guiding the design of experiments. squarespace.comrsc.orgrsc.org

In the context of this compound, DFT calculations can be employed to:

Elucidate Reaction Mechanisms: Model the potential energy surfaces of proposed reaction pathways, identifying transition states and intermediates. This allows researchers to understand the factors controlling selectivity and to predict whether a given transformation is likely to be feasible under specific conditions.

Optimize Reaction Conditions: By understanding the mechanism, computational models can help rationalize the effect of different catalysts, ligands, solvents, and temperatures, thereby guiding the experimentalist toward optimal conditions more rapidly and with fewer empirical trials.

Design Novel Catalysts: Theoretical calculations can be used to design new ligands or catalysts with enhanced activity or selectivity for the functionalization of the bromo-oxazole scaffold.

This "in silico" approach minimizes the need for extensive, time-consuming, and resource-intensive experimental screening, allowing chemists to focus on the most promising avenues for discovery.

Machine Learning and AI in Reaction Outcome Prediction

Recent studies have demonstrated the successful application of ML models in predicting the reactivity of halogenated organic compounds. For instance, quantitative structure-activity relationship (QSAR) models have been developed to predict the second-order rate constants of reactions involving reactive halogen species. nih.govnih.gov These models utilize molecular descriptors and fingerprints as inputs to algorithms like XGBoost and support vector machines (SVM) to achieve high predictive accuracy. nih.gov Such approaches could be adapted to predict the propensity of the bromine atom in this compound to participate in various coupling reactions or nucleophilic substitutions.

Furthermore, ML algorithms, particularly random forest models, have been effectively used to predict the performance of complex reactions such as palladium-catalyzed Buchwald-Hartwig cross-coupling of aryl halides, even in the presence of potentially interfering additives like isoxazoles. princeton.edu This suggests that similar models could be trained to predict the yields and selectivities of cross-coupling reactions involving this compound, taking into account the electronic and steric influence of the cyclopropyl (B3062369) and oxazole moieties. The development of such predictive models would significantly reduce the experimental effort required for reaction optimization.

A summary of relevant machine learning models and their potential applications to this compound is presented in the table below.

| Machine Learning Model | Potential Application for this compound | Key Predictive Features |

| XGBoost with Molecular Descriptors | Prediction of rate constants for reactions at the bromine atom. | Electronic properties, steric parameters, bond dissociation energies. |

| Support Vector Machine with Molecular Fingerprints | Classification of reactivity modes (e.g., substitution vs. elimination). | Substructure patterns, connectivity information. |

| Random Forest | Prediction of yields for cross-coupling reactions. | Catalyst, ligand, solvent, and substrate features. |

| Deep Neural Networks | Elucidation of complex reaction pathways, including potential side reactions involving the cyclopropyl ring. | Atomic coordinates, quantum mechanical descriptors. |

High-Throughput Virtual Screening for New Reactivity Modes

High-throughput virtual screening (HTVS) is a computational technique that allows for the rapid assessment of the potential reactivity of a molecule against a large library of virtual reactants or catalysts. scienceintheclassroom.org This approach can be instrumental in identifying novel and unexpected reaction pathways for this compound.

The bromine atom on the oxazole ring serves as a prime target for a wide array of cross-coupling reactions. HTVS can be employed to screen vast libraries of virtual boronic acids, organozinc reagents, or other coupling partners to predict the feasibility and potential outcomes of Suzuki, Negishi, and other palladium-catalyzed reactions. mdpi.com By simulating the reaction intermediates and transition states, HTVS can help identify catalysts and reaction conditions that are most likely to afford high yields of desired products.

Moreover, the strained cyclopropyl ring presents another avenue for exploring novel reactivity. While generally stable, cyclopropane (B1198618) rings can undergo ring-opening reactions under specific catalytic conditions. nih.gov HTVS could be utilized to screen for catalysts and reagents that could selectively activate and open the cyclopropyl ring in this compound, leading to the formation of more complex acyclic or heterocyclic structures. The outcomes of such screenings could guide the experimental exploration of new synthetic methodologies.

The table below outlines potential high-throughput virtual screening campaigns for this compound.

| Screening Campaign | Virtual Library | Objective | Potential Outcomes |

| Cross-Coupling Partner Screening | Boronic acids, organostannanes, organozinc compounds. | Identify optimal coupling partners for Suzuki, Stille, and Negishi reactions. | A diverse library of 2,4,5-trisubstituted oxazoles. |

| Catalyst and Ligand Screening | Palladium, nickel, and copper catalysts with various phosphine (B1218219) and N-heterocyclic carbene ligands. | Optimize conditions for known cross-coupling reactions and discover new catalytic systems. | More efficient and selective synthetic routes. |

| Cyclopropyl Ring-Opening Screening | Transition metal catalysts, Lewis acids, radical initiators. | Discover conditions for the selective opening of the cyclopropyl ring. | Novel linear or macrocyclic compounds. |

| Screening for Novel Cycloadditions | Dienes, dipolarophiles. | Explore the potential of the oxazole ring to participate in cycloaddition reactions. | New fused heterocyclic systems. |